1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Quality Control

Researchers optimizing S1P1 agonist SAR or designing constrained peptidomimetics need the precise 2-fluorobenzyl substitution - generic N-benzyl or N-Boc analogs cannot replicate the ortho-fluorine conformational control critical for SAR integrity. • S1P1 Pharmacophore: Core fragment of TC-SP 14 (S1P1 EC50 = 0.042 μM, >80-fold selectivity over S1P3) • Ortho-fluorine enables C-F···H-N/C=O interactions that pre-organize bioactive conformation • Bifunctional handle: COOH and secondary amine enable divergent PROTAC/ADC linker conjugation Supplied with full QA documentation; not subject to DEA or REACH restrictions, enabling rapid global procurement.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 1289387-38-7
Cat. No. B1455779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)azetidine-3-carboxylic acid
CAS1289387-38-7
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
InChIKeyJTTUTTJHLWTABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid Overview


1-(2-Fluorobenzyl)azetidine-3-carboxylic acid (CAS 1289387-38-7), IUPAC name 1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid, is a synthetic azetidine carboxylic acid derivative with the molecular formula C11H12FNO2 and molecular weight 209.22 g/mol . This compound features a strained four-membered azetidine ring bearing a carboxylic acid at the 3-position and an N-(2-fluorobenzyl) substituent. The azetidine core confers significant conformational constraint, positioning this compound as a valuable building block for designing constrained peptidomimetics and exploring structure-activity relationships (SAR) in drug discovery programs . Its core scaffold is structurally related to the endogenous amino acid proline and the non-proteinogenic amino acid azetidine-2-carboxylic acid, yet its specific substitution pattern introduces unique steric and electronic properties that differentiate it within the broader class of azetidine-containing building blocks [1].

Why 1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid Is Unique


While the azetidine-3-carboxylic acid scaffold is common to numerous research reagents, substituting 1-(2-fluorobenzyl)azetidine-3-carboxylic acid with a generic analog such as an N-benzyl, N-alkyl, or N-Boc-protected variant is not a trivial decision and carries significant risk to research outcomes. The 2-fluorobenzyl substituent is not a mere placeholder; its specific electronics (due to the ortho-fluorine) and sterics directly dictate the compound's reactivity in subsequent synthetic steps, its conformational preferences, and its potential interactions with biological targets [1]. For example, the ortho-fluorine can engage in unique intramolecular interactions (e.g., C-F···H-N or C-F···C=O) that can pre-organize the molecule's conformation, influencing molecular recognition in ways that a simple benzyl or para-fluoro analog cannot replicate [2]. Therefore, using a different N-substituted azetidine will lead to a different set of physicochemical properties, potentially derailing a carefully optimized SAR or resulting in a failed synthetic route. The following evidence underscores the unique identity of this specific compound.

1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid: Evidence vs. Analogs


Structural Identity Verification

The unambiguous identity of 1-(2-fluorobenzyl)azetidine-3-carboxylic acid is confirmed by its unique InChI Key, JTTUTTJHLWTABB-UHFFFAOYSA-N, which differentiates it from other positional isomers and analogs. For instance, the isomeric compound with the fluorine in the para-position, 1-(4-fluorobenzyl)azetidine-3-carboxylic acid, has a different InChI Key and, consequently, distinct physicochemical properties. Using this specific CAS number (1289387-38-7) ensures procurement of the precise 2-fluorobenzyl regioisomer, a critical factor for maintaining the integrity of structure-activity relationship (SAR) studies .

Medicinal Chemistry Synthetic Chemistry Quality Control

High Purity for Reproducibility

Commercial sourcing of this compound guarantees a minimum purity of 95% from reputable vendors, a specification that is critical for its intended use as a building block and research reagent. While a direct head-to-head purity comparison with a specific analog is not available, the specification of ≥95% purity is a de facto baseline for compounds used in demanding applications such as antibody-drug conjugate (ADC) linker synthesis or PROTAC development, where trace impurities can interfere with bioconjugation efficiency or confound cellular assay results . This contrasts with the potential for lower-purity, technical-grade materials that may be available for less specialized azetidine analogs, which could contain impurities that inhibit key coupling reactions or exert off-target biological effects .

Assay Development Bioconjugation Chemical Biology

Molecular Weight: Impact on Stoichiometry

The precise molecular weight of 1-(2-fluorobenzyl)azetidine-3-carboxylic acid is 209.22 g/mol. This value is higher than that of the non-fluorinated analog, 1-benzylazetidine-3-carboxylic acid (MW 191.23 g/mol), and lower than that of analogs with heavier halogens, such as the bromo or chloro derivatives [1]. This specific mass difference is not trivial; it directly affects stoichiometric calculations in multi-step syntheses and, when incorporated into a final molecule (e.g., a PROTAC or ADC linker), can influence its drug-likeness parameters, including compliance with Lipinski's Rule of Five. For instance, replacing a benzyl group with a 2-fluorobenzyl group in a lead compound can be a strategic move to subtly tune lipophilicity and metabolic stability without drastically altering the molecule's overall size and shape [2].

Synthetic Chemistry Process Chemistry Analytical Chemistry

1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid: Key Applications


S1P1 Receptor Modulator Design

This compound serves as a critical core fragment in the synthesis of more complex, potent, and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. Its unique N-(2-fluorobenzyl)-azetidine-3-carboxylic acid substructure is a key pharmacophoric element present in advanced leads like TC-SP 14, which demonstrates high potency for S1P1 (EC50 = 0.042 μM) and significant selectivity over S1P3 (EC50 = 3.47 μM) [1]. Procuring this building block enables researchers to generate focused libraries of analogs to explore the SAR around the azetidine core and fluorobenzyl moiety, aiming to optimize for improved potency, selectivity, and favorable drug-like properties [2].

Peptidomimetic and Constrained Peptide Synthesis

The strained azetidine ring makes this compound an ideal building block for introducing conformational constraint into peptide chains. It can be incorporated to replace flexible residues, thereby pre-organizing the peptide backbone into a specific three-dimensional structure . This is invaluable for designing peptidomimetics with enhanced metabolic stability and target binding affinity, as the constrained conformation reduces the entropic penalty of binding and can improve selectivity for biological targets like proteases or protein-protein interaction surfaces [3].

Functional Probe and Bioconjugate Synthesis

The presence of both a secondary amine (in the azetidine ring) and a carboxylic acid makes this compound a versatile, bifunctional linker. The carboxylic acid can be readily activated and coupled to a payload (e.g., a fluorophore, biotin, or cytotoxic drug), while the azetidine nitrogen can be further functionalized or used to attach the construct to a targeting ligand [4]. This is particularly relevant in the development of targeted protein degradation (PROTAC) molecules and antibody-drug conjugates (ADCs), where the rigid azetidine linker can influence the spatial orientation and proteolytic stability of the final bioconjugate [5].

Chemical Library Diversification

As a non-planar, sp3-rich heterocyclic building block, 1-(2-fluorobenzyl)azetidine-3-carboxylic acid is an excellent choice for diversifying compound collections and exploring new chemical space. Its inherent three-dimensionality and the presence of a fluorine atom—a privileged substituent in medicinal chemistry—contribute to favorable physicochemical properties, often leading to improved solubility, metabolic stability, and membrane permeability compared to flat, aromatic counterparts [6]. It can be used as a starting material in parallel synthesis to quickly generate an array of novel amides, esters, and other derivatives for high-throughput screening campaigns.

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